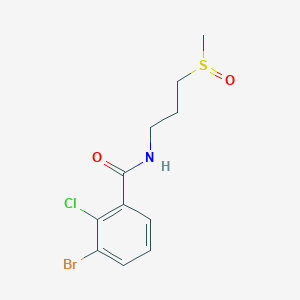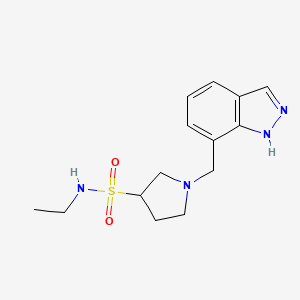
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide is a chemical compound that has garnered attention due to its potential use in scientific research. This compound has been found to have unique properties that make it a valuable tool in the study of various biological processes. In
Scientific Research Applications
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide has been found to have several applications in scientific research. One of the main applications is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, which can be useful in understanding the role of these interactions in various biological processes. Additionally, this compound has been found to have anti-inflammatory properties, which can be useful in the study of inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide involves the inhibition of protein-protein interactions. This compound binds to a specific site on the protein, which prevents it from interacting with its target protein. This inhibition can be useful in understanding the role of these interactions in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Additionally, this compound has been found to have some cytotoxic effects, which can be useful in the study of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide in lab experiments is its ability to inhibit protein-protein interactions. This can be useful in understanding the role of these interactions in various biological processes. Additionally, this compound has been found to have anti-inflammatory properties, which can be useful in the study of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its cytotoxic effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide. One direction is to further study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, this compound can be further studied for its cytotoxic effects and its potential use in the study of cancer cells. Another direction is to study the effects of this compound on other biological processes, such as protein-DNA interactions. Overall, the study of this compound has the potential to provide valuable insights into various biological processes and diseases.
Synthesis Methods
The synthesis of 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide involves several steps. The first step involves the reaction of 3-methylsulfinylpropylamine with 2-chloro-3-nitrobenzoic acid, which results in the formation of 2-chloro-3-nitrobenzylamine. This compound is then reacted with thionyl chloride to produce 2-chloro-3-nitrobenzyl chloride. The final step involves the reaction of 2-chloro-3-nitrobenzyl chloride with 3-bromo-N-(2-hydroxyethyl)benzamide, which results in the formation of this compound.
properties
IUPAC Name |
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2S/c1-17(16)7-3-6-14-11(15)8-4-2-5-9(12)10(8)13/h2,4-5H,3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQITWFJQBQJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCNC(=O)C1=C(C(=CC=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[methyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647294.png)
![4-[[4-[(2-Methoxyphenyl)methoxy]piperidin-1-yl]methyl]thiadiazole](/img/structure/B7647312.png)
![4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole](/img/structure/B7647326.png)
![N-ethyl-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647333.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)

![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)

![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)